

# The Therapeutic Potential of TUB-040: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TP-040   |           |
| Cat. No.:            | B6274968 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of TUB-040, a next-generation antibody-drug conjugate (ADC) showing promise in the treatment of solid tumors. This document details the core aspects of TUB-040, including its mechanism of action, preclinical data, and emerging clinical findings, to provide a comprehensive resource for professionals in the field of oncology drug development.

### **Introduction to TUB-040**

TUB-040 is an investigational antibody-drug conjugate engineered to target the sodium-dependent phosphate transport protein 2b (NaPi2b), a transmembrane protein overexpressed in various solid tumors, including ovarian and non-small cell lung cancer.[1][2] The ADC is composed of a humanized, Fc-silenced IgG1 antibody directed against NaPi2b, conjugated to the potent topoisomerase I inhibitor exatecan via a stable, cleavable linker.[3][4] This targeted delivery system is designed to maximize the cytotoxic effect on tumor cells while minimizing systemic toxicity.[1][3]

A key feature of TUB-040 is the utilization of Tubulis' proprietary P5 conjugation technology, which results in a homogenous drug-to-antibody ratio (DAR) of 8.[3][5] This technology ensures high stability of the ADC in circulation, preventing premature release of the cytotoxic payload and enabling efficient and sustained delivery to the tumor site.[3][6]



## **Mechanism of Action**

The therapeutic action of TUB-040 is a multi-step process that leverages both targeted antibody binding and potent cytotoxic payload delivery.

- Target Binding and Internalization: The anti-NaPi2b antibody component of TUB-040 binds with high affinity to the NaPi2b receptor on the surface of cancer cells.[1][7] Following binding, the ADC-receptor complex is internalized into the cell.[1][7]
- Payload Release: Once inside the tumor cell, the cleavable linker is processed, releasing the exatecan payload.[3]
- Induction of Apoptosis: Exatecan, a potent topoisomerase I inhibitor, induces DNA damage in the cancer cell, leading to cell cycle arrest and apoptosis.[1]
- Bystander Effect: A crucial aspect of TUB-040's mechanism is its demonstrated bystander activity. The released, cell-permeable exatecan can diffuse out of the targeted NaPi2bpositive cancer cell and kill neighboring NaPi2b-negative tumor cells, thus overcoming tumor heterogeneity.[1][8]





Click to download full resolution via product page

Figure 1: Mechanism of Action of TUB-040.



### **Preclinical Data**

Comprehensive preclinical studies have demonstrated the robust anti-tumor activity and favorable safety profile of TUB-040.

### In Vitro Studies

In vitro assays have confirmed the high-affinity binding of TUB-040 to NaPi2b-expressing cancer cells, leading to efficient internalization.[1][7] The ADC has shown potent, target-specific cytotoxicity against NaPi2b-positive cancer cell lines.[1] Furthermore, significant bystander killing of NaPi2b-negative cells has been observed in co-culture assays.[1]

Table 1: In Vitro Activity of TUB-040

| Assay                   | Cell Line                                 | Result                                 |
|-------------------------|-------------------------------------------|----------------------------------------|
| Binding Affinity (EC50) | Recombinant NaPi2b                        | Sub-nanomolar                          |
| Cellular Binding (EC50) | OVCAR-3 (NaPi2b-High)                     | Single-digit nanomolar                 |
| Cytotoxicity            | NaPi2b-expressing cells                   | Potent and target-specific             |
| Bystander Effect        | Co-culture with NaPi2b-<br>negative cells | Demonstrated killing of negative cells |

### In Vivo Studies

In vivo studies using cell line-derived (CDX) and patient-derived (PDX) xenograft models of ovarian and non-small cell lung cancer have shown significant and long-lasting anti-tumor activity of TUB-040.[6] A single intravenous administration of TUB-040 resulted in complete tumor remission in the OVCAR-3 ovarian cancer model at a minimally effective dose (MED) of 1 mg/kg.[2]

Table 2: In Vivo Efficacy of TUB-040 in OVCAR-3 Xenograft Model



| Dose      | Outcome                        | Duration of Response |
|-----------|--------------------------------|----------------------|
| 0.5 mg/kg | Strong tumor growth inhibition | Up to 49 days        |
| 1 mg/kg   | Complete tumor regression      | Over 60 days         |
| 3 mg/kg   | Complete tumor regression      | Over 60 days         |

Pharmacokinetic analyses in rats have shown that TUB-040 has a favorable profile with dose-proportionality and high stability, as indicated by superimposable curves for the total antibody and the intact ADC.[1][2] Importantly, preclinical toxicology studies in rats, a pharmacologically relevant species, have indicated that TUB-040 is well-tolerated, with no evidence of lung toxicity or thrombocytopenia.[2]

# **Clinical Development**

TUB-040 is currently being evaluated in the NAPISTAR 1-01 (NCT06303505) clinical trial, a Phase I/IIa first-in-human study in patients with platinum-resistant high-grade ovarian cancer (PROC) and relapsed/refractory adenocarcinoma non-small cell lung cancer (NSCLC).[5][9]

# NAPISTAR 1-01 Study Design

The study consists of a dose-escalation phase to determine the maximum tolerated dose (MTD) and a dose-optimization phase to identify the optimal dose for further development.[9] TUB-040 is administered intravenously every 3 weeks.[9]





Click to download full resolution via product page

Figure 2: NAPISTAR 1-01 Clinical Trial Workflow.

### **Interim Clinical Results**

Interim data from the dose-escalation part of the PROC cohort, presented at the ESMO Congress 2025, have shown promising clinical activity and a favorable safety profile for TUB-040.[5] In heavily pre-treated, biomarker-unselected patients, TUB-040 demonstrated a high overall response rate.[5]

Table 3: Interim Efficacy Results from NAPISTAR 1-01 in PROC Patients (Dose Levels 1.67 – 3.3 mg/kg)



| Efficacy Endpoint           | Result    |
|-----------------------------|-----------|
| Overall Response Rate (ORR) | 59%       |
| Confirmed ORR (cORR)        | 50%       |
| ORR Range                   | 50% - 67% |

The treatment was generally well-tolerated, with the majority of treatment-emergent adverse events (TEAEs) being Grade 1 or 2.[5] Notably, there were no reports of clinically relevant bleeding, pneumonitis, ocular toxicity, stomatitis, or neuropathy.[5]

# **Experimental Protocols**In Vitro Cytotoxicity Assay

To assess the cytotoxic activity of TUB-040, target cells were incubated with increasing concentrations of the ADC for 7 days. Cell viability was subsequently determined using a resazurin-based assay, which measures metabolic activity. The fluorescence emission at 590 nm was quantified to generate dose-response curves.[1]

# **Bystander Effect Assay**

The bystander effect of TUB-040 was evaluated using a co-culture system. NaPi2b-positive cells were cultured with NaPi2b-negative cells and treated with TUB-040 for 5 days. The viability of each cell population was then analyzed by flow cytometry to determine the extent of killing of the NaPi2b-negative bystander cells.[1]

# **OVCAR-3 Xenograft Model**

Female athymic nude mice were subcutaneously implanted with OVCAR-3 human ovarian adenocarcinoma cells. When tumors reached a predetermined size, mice were randomized into treatment and control groups. TUB-040 was administered as a single intravenous injection. Tumor volume and body weight were monitored regularly to assess efficacy and tolerability.[10] [11]

## Conclusion



TUB-040 is a promising, next-generation antibody-drug conjugate with a well-defined mechanism of action that includes potent, targeted cytotoxicity and a significant bystander effect. Preclinical studies have demonstrated its robust anti-tumor efficacy and favorable safety profile. Early clinical data from the NAPISTAR 1-01 trial in heavily pre-treated ovarian cancer patients are encouraging, showing a high overall response rate and good tolerability. The ongoing clinical development will further elucidate the therapeutic potential of TUB-040 as a novel treatment option for patients with NaPi2b-expressing solid tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. TUB-040, a Homogeneous and Hydrophilic NaPi2b-Targeting ADC with Stably Linked Exatecan, Exhibits Long-lasting Antitumor Activity and a Well-Tolerated Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TUB-040, a Homogeneous and Hydrophilic NaPi2b-Targeting ADC with Stably Linked Exatecan, Exhibits Long-lasting Antitumor Activity and a Well-Tolerated Safety Profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. tubulis.com [tubulis.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates -PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. OVCAR-3 Xenograft Model Altogen Labs [altogenlabs.com]
- 11. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [The Therapeutic Potential of TUB-040: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b6274968#exploring-the-therapeutic-potential-of-tp-040]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com